molecular formula C19H17N3O3 B12019381 N-(4-methylphenyl)-N'-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide

N-(4-methylphenyl)-N'-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide

Cat. No.: B12019381
M. Wt: 335.4 g/mol
InChI Key: XLBXGRDHMPTNBH-DEDYPNTBSA-N
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Description

N-(4-methylphenyl)-N’-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a 4-methylphenyl group and a prop-2-ynoxyphenyl group connected through an oxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N’-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide typically involves the reaction of 4-methylphenylamine with 2-prop-2-ynoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-N’-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-N’-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-N’-[(E)-(2-ethoxyphenyl)methylideneamino]oxamide
  • N-(4-methylphenyl)-N’-[(E)-(2-butoxyphenyl)methylideneamino]oxamide
  • N-(4-methylphenyl)-N’-[(E)-(2-propoxyphenyl)methylideneamino]oxamide

Uniqueness

N-(4-methylphenyl)-N’-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-methylphenyl)-N'-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C19H17N3O3/c1-3-12-25-17-7-5-4-6-15(17)13-20-22-19(24)18(23)21-16-10-8-14(2)9-11-16/h1,4-11,13H,12H2,2H3,(H,21,23)(H,22,24)/b20-13+

InChI Key

XLBXGRDHMPTNBH-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC#C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC#C

Origin of Product

United States

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